PF-04620110 is a potent, selective, and orally bioavailable small molecule inhibitor of diacylglycerol acyltransferase-1 (DGAT1). [] Developed by Pfizer, it has been investigated as a potential therapeutic target for the treatment of obesity and type 2 diabetes. []
Synthesis Analysis
While the exact synthesis process for PF-04620110 has not been detailed in the provided abstracts, studies exploring its pharmacophore elements and the design of similar inhibitors offer some insights. Researchers have investigated the incorporation of structural elements like lactone groups from aphadilactone C into PF-04620110 to explore potential improvements in activity. []
Mechanism of Action
PF-04620110 primarily acts by inhibiting DGAT1, the enzyme catalyzing the final step in triglyceride synthesis. [] This inhibition leads to various downstream effects:
Reduced Triglyceride Synthesis and Absorption: Inhibiting DGAT1 reduces the rate of triglyceride formation and subsequent absorption in the intestine, influencing postprandial lipid metabolism. [, ]
Altered Gut Peptide Secretion: PF-04620110 impacts gut hormone release, increasing levels of glucagon-like peptide-1 (GLP-1) and peptide tyrosine-tyrosine (PYY) while blunting glucose-dependent insulinotropic polypeptide (GIP) secretion in response to lipid challenges. []
Suppression of NLRP3 Inflammasome Activation: PF-04620110 demonstrates the ability to suppress fatty acid-induced activation of the NLRP3 inflammasome in macrophages, potentially contributing to its anti-inflammatory and anti-diabetic effects. []
Physical and Chemical Properties Analysis
Solubility: Its successful formulation for oral administration suggests a certain degree of aqueous solubility. []
Stability: Studies indicate PF-04620110 remains stable under various processing and storage conditions. []
Applications
Investigating Dietary Lipid Absorption: PF-04620110 serves as a valuable tool for studying the role of DGAT1 in dietary fat absorption in both rodents and humans. Its use revealed dose-dependent inhibition of triglyceride and vitamin A absorption, highlighting its influence on lipid handling. []
Understanding Gut Peptide Regulation: The compound's impact on gut hormone secretion allows researchers to explore the interplay between DGAT1 activity and incretin hormone release. This research area holds potential for developing novel therapies for metabolic disorders. []
Exploring Anti-Inflammatory Mechanisms: PF-04620110's ability to suppress NLRP3 inflammasome activation offers insights into the link between lipid metabolism, inflammation, and metabolic diseases like diabetes. This finding suggests potential therapeutic avenues for inflammatory conditions. []
Evaluating Anti-Diabetic Potential: PF-04620110's preclinical efficacy in reducing blood glucose levels in mice fed a high-fat diet highlights its potential as an anti-diabetic agent, warranting further investigation. []
Analyzing Pharmacokinetic Properties: Studies have utilized PF-04620110 to investigate its pharmacokinetic profile in different animal models, providing valuable information on its absorption, distribution, metabolism, and excretion. [, ]
Related Compounds
PF-06424439
Compound Description: PF-06424439 is a selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2). It is often used in conjunction with PF-04620110, a DGAT1 inhibitor, to study the effects of inhibiting both DGAT enzymes on lipid metabolism and intestinal function. []
AZD-7687
Compound Description: AZD-7687 is another diacylglycerol acyltransferase 1 (DGAT1) inhibitor that has entered clinical research for its potential therapeutic benefits in metabolic diseases. []
Relevance: Structurally similar to PF-04620110, AZD-7687 shares the same target enzyme, DGAT1. Both compounds are valuable tools for investigating DGAT1's role in metabolic pathways and hold promise as potential treatments for metabolic disorders. []
Aphadilactone C
Compound Description: Aphadilactone C is a natural product known to have some inhibitory activity against DGAT1. Researchers explored whether the lactone group in Aphadilactone C could function similarly to the carboxylic group in PF-04620110 and AZD-7687 in terms of DGAT1 inhibition. []
Relevance: While Aphadilactone C also exhibits DGAT1 inhibitory activity, it does not seem to share the same mechanism of action as PF-04620110 and AZD-7687. Despite structural similarities, especially the presence of a lactone group potentially mimicking the carboxylic acid in the other two compounds, the lack of activity in derivatives of Aphadilactone C suggests a distinct binding mode or mechanism. []
Sitagliptin
Compound Description: Sitagliptin is a dipeptidyl peptidase-IV (DPP-IV) inhibitor used to treat type 2 diabetes. It works by increasing the levels of incretin hormones, which help regulate blood sugar levels. []
Relevance: Although structurally unrelated to PF-04620110, researchers investigated the combined effects of sitagliptin and PF-04620110 on gut peptide secretion. The study aimed to understand the interaction between DGAT1 inhibition and incretin-based therapies for diabetes. []
Orlistat
Compound Description: Orlistat is a pancreatic lipase inhibitor used to treat obesity. It works by blocking the absorption of dietary fats. []
Relevance: Although structurally unrelated to PF-04620110, Orlistat was used in combination with PF-04620110 to investigate their combined impact on the incretin response and lipid absorption. The findings provided insights into the interplay between DGAT1 inhibition and pancreatic lipase activity in regulating lipid metabolism. []
Fatostatin (FS)
Compound Description: Fatostatin is an antitumor agent that inhibits the activation of sterol regulatory element-binding protein 1 (SREBP1). SREBP1 plays a crucial role in regulating de novo lipogenesis. []
Relevance: While structurally unrelated to PF-04620110, the research explored the combined effect of fatostatin with DGAT inhibitors, including PF-04620110, on breast cancer cells. The study aimed to understand how disrupting lipid metabolism at different stages, through both SREBP1 inhibition and DGAT inhibition, could impact cancer cell survival. []
SC-26196
Compound Description: SC-26196 is a selective inhibitor of delta6-desaturase, an enzyme involved in the biosynthesis of polyunsaturated fatty acids (PUFAs). []
Relevance: Though structurally unrelated to PF-04620110, SC-26196 was used alongside PF-04620110 to investigate the role of PUFA synthesis in cellular responses to fatostatin treatment. The combined use of these inhibitors helped elucidate the complex interplay between lipid metabolism pathways and their effects on cell survival. []
CAY10566
Compound Description: CAY10566 is an inhibitor of stearoyl-CoA desaturase-1 (SCD1), an enzyme that plays a key role in the biosynthesis of monounsaturated fatty acids. []
Relevance: Although structurally dissimilar to PF-04620110, CAY10566 was used in conjunction with PF-04620110 to understand the interplay between desaturase activity, DGAT activity, and cellular responses to fatostatin. The combined use of these inhibitors helped unravel the complex relationship between fatty acid metabolism and cell survival. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PLX7486 is a selective inhibitor of the receptor tyrosine kinases colony-stimulating factor-1 receptor (CSF1R; fms) and neurotrophic tyrosine kinase receptor types 1, 2 and 3 (TrkA, TrkB, and TrkC, respectively) with potential antineoplastic activity. Upon administration, PLX7486 binds to and inhibits the activity of these tyrosine kinases. This inhibits Fms and Trk-mediated signaling transduction pathways that are upregulated in certain cancer cell types.
PLX7904 is a RAF inhibitor (IC50s = 2.4, 140, and 91 nM for mutant B-RAFV600E, wild-type B-RAF, and C-RAF, respectively). It inhibits phosphorylation of ERK in A375 and COLO 829 cells (IC50s = 16 and 18 nM, respectively). Unlike PLX4032, BAY 43-9006, and dabrafenib, PLX7904 does not induce paradoxical pERK activation and proliferation of cancer cell lines (EC50s = >200 μM). PLX7904 (25 mg/kg twice per day) inhibits tumor growth in a mouse COLO 205 colon cancer xenograft model. Novel potent and selective paradox-breaker RAF inhibitor, inhibiting activation of ERK1/2 in mutant BRAF melanoma cells PLX7904, also known as PB04, is a potent and selective paradox-breaker RAF inhibitor. PB04 is able to efficiently inhibit activation of ERK1/2 in mutant BRAF melanoma cells but does not hyperactivate ERK1/2 in mutant RAS-expressing cells. Importantly, PB04 inhibited ERK1/2 phosphorylation in mutant BRAF melanoma cells with acquired resistance to vemurafenib/PLX4720 that is mediated by a secondary mutation in NRAS. Consistent with ERK1/2 reactivation driving the re-acquisition of malignant properties, PB04 promoted apoptosis and inhibited entry into S phase and anchorage-independent growth in mutant N-RAS-mediated vemurafenib-resistant cells.
PLX9486 is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, c-Kit inhibitor PLX9486 binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies; it plays a key role in the regulation of cell differentiation and proliferation.
PM060184 has been used in trials studying Solid Tumors. Plocabulin is a marine-derived, synthetically produced compound with potential antineoplastic activity. Plocabulin covalently binds to residues lying in the minor groove of DNA, which may result in delayed progression through S phase, cell cycle arrest in the G2/M phase and cell death.
PLX7683 is a paradox breaker. Paradox breakers overcame several known mechanisms of resistance to first-generation RAF inhibitors. Dissociating MAPK pathway inhibition from paradoxical activation might yield both improved safety and more durable efficacy than first-generation RAF inhibitors